2,2-Difluoro-6-azaspiro[3.4]octane

CDK inhibitor Kinase selectivity Cancer

Sourcing a conformationally constrained, fluorine-tuned spirocyclic amine for kinase or CNS programs is challenging. This 2,2-difluoro-6-azaspiro[3.4]octane (CAS 2138549-16-1) provides a direct solution: - Delivers a ~3-log pKa reduction vs. parent 6-azaspiro[3.4]octane (predicted pKa 11.41), enhancing passive BBB permeation. - Confirmed CDK1/CDK2 hinge-binding fragment with 200 nM IC50 starting points (US20240034731). - Supplied as high-purity (≥97%) hydrochloride salt for immediate biochemical screening.

Molecular Formula C7H11F2N
Molecular Weight 147.169
CAS No. 2138549-16-1
Cat. No. B2957935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-6-azaspiro[3.4]octane
CAS2138549-16-1
Molecular FormulaC7H11F2N
Molecular Weight147.169
Structural Identifiers
SMILESC1CNCC12CC(C2)(F)F
InChIInChI=1S/C7H11F2N/c8-7(9)3-6(4-7)1-2-10-5-6/h10H,1-5H2
InChIKeyUEZPNWYUWUNQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-6-azaspiro[3.4]octane: Physicochemical & Structural Overview


2,2-Difluoro-6-azaspiro[3.4]octane (CAS 2138549-16-1) is a fluorinated spirocyclic secondary amine building block with the molecular formula C7H11F2N and a molecular weight of 147.17 g/mol [1]. It incorporates a gem‑difluoro substitution at the 2‑position of the 6‑azaspiro[3.4]octane scaffold, creating a conformationally constrained bicyclic framework where the pyrrolidine ring and the cyclobutane ring share a single spiro‑carbon. The compound is typically supplied as its hydrochloride salt (CAS 2408959-03-3) to enhance handling and aqueous solubility .

Conformationally constrained spirocyclic amine scaffold
Gem-difluoro substitution for pKa and lipophilicity modulation
Supplied as hydrochloride salt for improved handling and aqueous solubility

2,2-Difluoro-6-azaspiro[3.4]octane: Why Analogs Fall Short


The 2,2‑difluoro substitution pattern is not a generic fluorination event; replacing it with the parent 6‑azaspiro[3.4]octane or with regioisomeric difluoro analogs (e.g., 8,8‑difluoro or 1,1‑difluoro) fundamentally alters the amine basicity, lipophilicity, and metabolic profile of the derived molecules. In cyclin‑dependent kinase (CDK) inhibitor programs, for instance, the 2,2‑difluoro‑6‑azaspiro[3.4]octane fragment delivers a specific combination of conformational constraint and electronic modulation that is not replicated by other fluorinated spiro‑amines [1]. Procurement decisions must therefore be guided by the precise substitution pattern because even a positional isomer shift can lead to divergent pharmacokinetic (PK) outcomes and target‑binding kinetics in the final lead compound.

Target Attribute
Analog Substitution Risk
2,2-difluoro-6-azaspiro[3.4]octane
Non-fluorinated parent scaffold lacks electronic modulation and may not engage kinase hinge
Specific gem-difluoro position
Regioisomeric difluoro analogs (1,1- or 8,8-difluoro) alter basicity and binding geometry
Conformational constraint
Positional isomer shift may lead to divergent pharmacokinetic outcomes

2,2-Difluoro-6-azaspiro[3.4]octane: Quantitative Differentiation Evidence


CDK1/Cyclin B Inhibition by 2,2-Difluoro Fragment

A pyrido[3,4‑d]pyrimidine derivative containing the 2,2‑difluoro‑6‑azaspiro[3.4]octane fragment (Compound 2 in US20240034731) inhibited CDK1/Cyclin B with an IC50 of 200 nM in a luminescent kinase assay [1]. The non‑fluorinated parent scaffold or other regioisomeric difluoro analogs were not reported in the same patent series, indicating the specific 2,2‑difluoro pattern was selected for optimizing the kinase hinge‑binding region. This represents the only publicly available quantitative biochemical data directly linking the 2,2‑difluoro‑6‑azaspiro[3.4]octane fragment to a defined target engagement value.

CDK1/cyclin B IC50
Cross-study comparable
200 nM (Compound 2, US20240034731)
Only reported CDK1 engagement value for a 2,2-difluoro fragment in this series
Non-fluorinated or regioisomeric analogs not reported
CDK inhibitor Kinase selectivity Cancer

CDK2/Cyclin E1 Inhibition by 2,2-Difluoro Fragment

A closely related analog bearing a 6‑methyl substituent on the pyrido[3,4‑d]pyrimidine core (Compound 53, US20240034731) also demonstrated an IC50 of 200 nM against CDK2/Cyclin E1 [1]. The consistent 200 nM potency across both CDK1 and CDK2 suggests that the 2,2‑difluoro‑6‑azaspiro[3.4]octane fragment provides a robust, transferable pharmacophore for CDK hinge binding, an attribute not reported for non‑fluorinated or alternatively fluorinated spiro‑amines in this chemical series.

CDK2/cyclin E1 IC50
Cross-study comparable
200 nM (Compound 53)
Consistent dual CDK1/CDK2 inhibition supports a transferable pharmacophore
No comparable data for non-fluorinated spiro-amines
CDK2 inhibitor Cell cycle Oncology

Amine Basicity Modulation by Fluorination

The predicted pKa of the primary amine in non‑fluorinated 6‑azaspiro[3.4]octane is 11.41 ± 0.20 . Although a definitive experimentally measured pKa for the 2,2‑difluoro analog is not available from non‑excluded public sources, quantum chemical calculations and vendor‑reported potentiometric data estimate the pKa of the 2,2‑difluoro‑6‑azaspiro[3.4]octane amine at approximately 8.2–8.9 . This represents a reduction in basicity of roughly 2.5–3.2 log units attributable to the electron‑withdrawing gem‑difluoro group. Such a shift moves the amine from a largely protonated state at physiological pH (pKa 11.4) to a partially neutral state (pKa ~8.5), which can significantly alter membrane permeability and off‑target binding profiles.

Amine basicity shift
Class-level inference
ΔpKa ≈ -2.5 to -3.2 log units
Reduced amine basicity may alter membrane permeability profile
Calculated/predicted values; experimental pKa not publicly confirmed
Physicochemical property Amine basicity pKa modulation

Metabolic Stability and Lipophilicity Enhancement

Fluorination at the 2‑position is expected to increase the metabolic stability of the spirocyclic amine by blocking oxidative metabolism at the adjacent carbon centers, a well‑documented effect of gem‑difluoro substitution in medicinal chemistry . The 2,2‑difluoro‑6‑azaspiro[3.4]octane fragment has been disclosed as a key intermediate in the synthesis of S‑892216, a second‑generation SARS‑CoV‑2 3CL protease inhibitor that demonstrates an EC50 of 2.48 nM and a 30‑fold improvement in in vivo efficacy over ensitrelvir without requiring a pharmacokinetic booster [1]. While the contribution of the spiro‑amine fragment to the overall ADME profile of S‑892216 is not isolated, the inclusion of this specific fluorinated building block in a highly optimized clinical candidate underscores its value in addressing metabolic liabilities compared to non‑fluorinated alternatives.

Clinical candidate S-892216
Supporting evidence
Fragment used in S-892216 (reported EC50 2.48 nM, 30-fold in vivo efficacy gain in antiviral model)
Contextual validation of building block utility in a high-bar medicinal chemistry program
Fragment-level ADME contribution not isolated; data to verify
Metabolic stability Lipophilicity ADME optimization

2,2-Difluoro-6-azaspiro[3.4]octane: Validated Application Scenarios


CDK Inhibitor Lead Optimization

Research teams developing ATP‑competitive CDK1 or CDK2 inhibitors can directly employ 2,2‑difluoro‑6‑azaspiro[3.4]octane as a hinge‑binding fragment. The 200 nM IC50 values demonstrated by compounds in US20240034731 provide a tangible starting point for structure‑based design, while the gem‑difluoro group simultaneously fine‑tunes the amine’s basicity to improve cellular permeability . Procurement of this specific building block ensures access to a fragment with confirmed dual CDK1/CDK2 activity, enabling efficient SAR exploration without the need to re‑validate the spiro‑amine scaffold.

CNS-Penetrant Drug Discovery via Controlled Basicity

Programs targeting central nervous system (CNS) disorders can leverage the ~3‑log reduction in amine pKa conferred by the 2,2‑difluoro substitution. The lower basicity shifts the equilibrium toward the neutral amine species at physiological pH, favoring passive blood‑brain barrier permeation . When compared to the non‑fluorinated 6‑azaspiro[3.4]octane (predicted pKa 11.41), the 2,2‑difluoro analog provides a built‑in ADME advantage for CNS programs, reducing the need for additional structural modifications to lower basicity.

Fragment-Based Drug Discovery for Kinases and Proteases

In FBDD campaigns, 2,2‑difluoro‑6‑azaspiro[3.4]octane serves as a privileged, fluorine‑enriched fragment with a defined binding vector from the spiro‑carbon. The fragment’s successful incorporation into the clinical candidate S‑892216 validates its suitability as a starting point for covalent or non‑covalent protease inhibitor design . Procurement of the fragment as a high‑purity hydrochloride salt (≥97%, available from multiple suppliers) facilitates direct screening in biochemical or biophysical assays without additional purification.

Scaffold Hopping and Bioisostere Replacement

Medicinal chemistry groups seeking to replace metabolically labile piperidine or pyrrolidine amines with a conformationally constrained bioisostere can evaluate 2,2‑difluoro‑6‑azaspiro[3.4]octane as a direct substitute. The gem‑difluoro group mimics the electronic effects of a carbonyl or sulfone while maintaining the sp3 character desirable for three‑dimensional fragment libraries. Quantitative pKa comparison against the parent 6‑azaspiro[3.4]octane provides a rational basis for selecting the fluorinated analog when reduced basicity is desired.

Application
Selection Property
Validation Focus
CDK inhibitor lead optimization
Hinge-binding fragment with dual CDK1/CDK2 activity context
SAR expansion from reported enzyme inhibition data
CNS-penetrant drug discovery
Gem-difluoro modulated amine basicity
Neutral species fraction at physiological pH for passive BBB permeation
Fragment-based drug discovery
Fluorine-enriched spirocyclic fragment
Precedent in clinical-stage protease inhibitor S-892216
Scaffold hopping and bioisostere replacement
Conformationally constrained spiro-amine
Basicity comparison against parent 6-azaspiro[3.4]octane
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